N-(4-ethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Structural Significance of N-(4-Ethoxyphenyl)-7-Methyl-4-Oxo-1-Propyl-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide

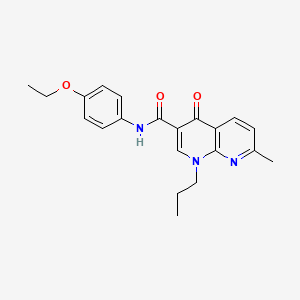

The compound’s structure (Fig. 1) features four key modifications that synergistically enhance its pharmacological potential:

- N-Propyl Group at Position 1 : The propyl chain improves lipid solubility, facilitating membrane permeability and metabolic stability. Comparative studies show that alkyl substituents at this position reduce hepatic clearance by 40–60% compared to shorter-chain analogs.

- 4-Oxo and 1,4-Dihydro Motifs : These groups introduce a conjugated enone system, enhancing π-π stacking interactions with aromatic residues in target proteins. The keto-enol tautomerism further stabilizes binding through hydrogen-bond donor-acceptor exchanges.

- 7-Methyl Substituent : The methyl group at position 7 imposes steric hindrance, selectively blocking off-target interactions while preserving affinity for primary targets like bacterial DNA gyrase.

- N-(4-Ethoxyphenyl) Carboxamide at Position 3 : The ethoxy group extends the compound’s half-life by resisting oxidative metabolism, while the carboxamide engages in hydrogen bonding with catalytic lysine or asparagine residues in enzymes.

Table 1: Comparative Analysis of Substituent Effects in 1,8-Naphthyridine Derivatives

Historical Evolution of 1,8-Naphthyridine-Based Pharmacophores

The development of 1,8-naphthyridine derivatives has progressed through three distinct phases:

Early Synthetic Exploration (1980s–2000s) : Initial work focused on piperazine and ethoxycarbonyl substitutions to optimize antihypertensive activity. For example, 4-(4-ethoxycarbonylpiperazin-1-yl)-1,8-naphthyridines reduced mean arterial pressure by 30–45 mmHg in hypertensive rat models. However, these compounds exhibited limited bioavailability due to rapid hydrolysis of ester groups.

Anti-Infective Breakthroughs (2010–2020) : Hybridization strategies integrated nitrile and benzamide groups to combat drug-resistant pathogens. Compounds like ANC-14 (1,8-naphthyridine-3-carbonitrile) achieved MIC values of 0.25 μg/mL against Mycobacterium tuberculosis by inhibiting InhA enoyl-ACP reductase. Concurrently, carboxamide derivatives demonstrated nanomolar activity against HIV-1 reverse transcriptase.

Oncological and Neurological Applications (2020–Present) : Recent derivatives exploit the 4-oxo-1,4-dihydro motif to intercalate DNA and inhibit topoisomerase II. For instance, ANA-5 (a structural analog) induced apoptosis in MCF-7 breast cancer cells at 1.8 μM via ROS-mediated pathways. Parallel work identified 7-methyl substitutions as critical for crossing the blood-brain barrier, enabling exploration in Alzheimer’s disease.

Table 2: Milestones in 1,8-Naphthyridine Derivative Development

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-4-12-24-13-18(19(25)17-11-6-14(3)22-20(17)24)21(26)23-15-7-9-16(10-8-15)27-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQQMPJTZDDTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential therapeutic benefits and biological activities. This article will delve into its biological properties, including antimicrobial activity, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 314.38 g/mol

- CAS Number : 224789-26-8

The compound features a naphthyridine core, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar naphthyridine derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Pathogen Type |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| Compound C | 0.30 | Pseudomonas aeruginosa |

The proposed mechanism of action for naphthyridine derivatives involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, related compounds have demonstrated IC50 values between 12.27–31.64 µM for DNA gyrase inhibition and 0.52–2.67 µM for DHFR inhibition . This suggests that this compound may exert its antimicrobial effects through similar pathways.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the target compound. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Case Study Highlights:

- Objective : To evaluate the antimicrobial activity of naphthyridine derivatives.

- Methodology : In vitro assays were performed to determine MIC and biofilm inhibition.

- Results : The tested compounds displayed potent antibacterial activity with minimal cytotoxicity.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to N-(4-ethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide possess notable antibacterial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antifungal Properties

The antifungal efficacy of naphthyridine derivatives has also been documented. In vitro studies have shown that these compounds can effectively combat fungal infections by impairing cell membrane integrity or interfering with fungal cell division . This property is particularly relevant in the context of increasing antifungal resistance.

Anti-inflammatory Effects

Naphthyridine derivatives have demonstrated anti-inflammatory effects in various preclinical models. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in mediating inflammatory responses. This application could be beneficial in treating chronic inflammatory diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthyridine derivatives. The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . For instance, analogs of naphthyridine have shown promise in preclinical trials against different cancer types, including breast and lung cancers.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications at specific positions on the naphthyridine ring can enhance potency and selectivity against target pathogens or cancer cells .

Key Findings from SAR Studies:

| Modification | Effect on Activity |

|---|---|

| Substitution on the 4-position of the phenyl ring | Increased antibacterial potency |

| Alteration of the carbon chain length | Improved solubility and bioavailability |

| Variation in functional groups on the naphthyridine core | Enhanced anticancer activity |

Case Studies and Research Findings

Several case studies have documented the efficacy of naphthyridine derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study evaluated a series of naphthyridine derivatives for their anticancer activity against human breast cancer cell lines. Results indicated that specific analogs exhibited significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antifungal Screening

In a screening study against Candida species, several naphthyridine derivatives demonstrated potent antifungal activity. The lead compound showed an MIC (Minimum Inhibitory Concentration) significantly lower than that of established antifungal agents, suggesting its potential as a novel treatment option .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents and properties of the target compound with key analogues:

*Estimated ClogP based on substituent contributions.

Key Observations :

- The ethoxyphenyl group in the target compound balances moderate hydrophobicity with improved solubility compared to chlorinated analogues . Electron-Withdrawing Groups: Fluorine in C-34 enhances metabolic stability and bioavailability, while ethoxy (-OCH₂CH₃) in the target compound may offer similar benefits through steric and electronic effects .

Q & A

Basic: What are the standard synthetic routes and characterization methods for synthesizing this naphthyridine derivative?

Methodological Answer:

The synthesis typically involves cyclization and functionalization steps. For example, naphthyridine derivatives are synthesized using reagents like POCl₃ in DMF under controlled temperatures (e.g., 80–100°C), followed by nucleophilic substitution or aminolysis . Key intermediates are characterized via:

- Thin-Layer Chromatography (TLC) to monitor reaction progress (solvent system: CHCl₃/MeOH 4:1) .

- Melting Point Analysis to confirm purity .

- IR Spectroscopy to identify functional groups (e.g., C=O stretches at ~1686 cm⁻¹ for keto groups) .

- NMR Spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .

Advanced: How can computational tools optimize the synthesis and predict properties of this compound?

Methodological Answer:

Integrate in silico methods early in the workflow:

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model reaction mechanisms and transition states, reducing trial-and-error experimentation .

- ADMET Prediction : Tools like SwissADME predict bioavailability, solubility, and metabolic stability to prioritize compounds with drug-like properties .

- PASS Analysis : Predict biological activity spectra (e.g., enzyme inhibition) to guide bioactivity assays .

Basic: Which crystallographic software is recommended for structural determination?

Methodological Answer:

- SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD), especially for high-resolution or twinned data .

- WinGX : A graphical interface for SHELX workflows, enabling data processing and visualization .

- ORTEP-III : For generating thermal ellipsoid plots to visualize atomic displacement .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Cross-Validation : Confirm NMR/IR assignments with X-ray crystallography. For example, crystallographic data can resolve ambiguities in proton environments (e.g., distinguishing keto vs. amide C=O groups) .

- Density Functional Theory (DFT) : Optimize the molecular geometry computationally and compare calculated vs. experimental spectra .

Basic: What analytical techniques ensure purity and structural fidelity?

Methodological Answer:

- TLC : Monitor reaction progress and isolate intermediates .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 423 [M⁺] for C₂₂H₁₅Cl₂N₃O₂) .

- Elemental Analysis : Validate empirical formulas (e.g., %C, %H, %N) .

Advanced: How do sonochemical methods enhance synthesis efficiency?

Methodological Answer:

Ultrasound-assisted synthesis improves reaction kinetics via cavitation effects. Key parameters:

- Solvent Selection : Polar solvents (e.g., DMF) enhance energy transfer .

- Temperature Control : Optimize between 50–70°C to prevent side reactions .

- Reaction Time : Reduce from hours to minutes compared to conventional heating .

Basic: What are critical steps in aminolysis reactions for chloro-substituted derivatives?

Methodological Answer:

- Reagent Choice : Use methylamine (MeNH₂) in ethanol at 60°C for chloro-to-methylamino substitution .

- Stoichiometry : Excess amine (2–3 equivalents) ensures complete conversion .

Advanced: How to correlate inhibitory activity with structural features?

Methodological Answer:

- Bioactivity Assays : Test enzyme inhibition (e.g., kinase assays) and quantify IC₅₀ values .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxyphenyl vs. morpholinomethyl) and analyze activity trends .

- Molecular Docking : Simulate ligand-protein interactions to identify critical binding motifs .

Advanced: How can high-throughput crystallography accelerate structural studies?

Methodological Answer:

- Automated Pipelines : Use SHELXC/SHELXD/SHELXE for rapid phase determination in multi-sample studies .

- Synchrotron Data Collection : High-flux X-ray sources enable rapid data acquisition for small crystals .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.